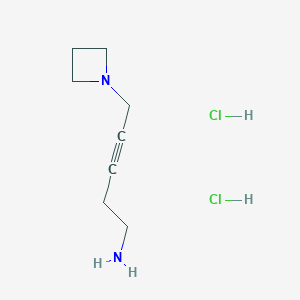5-(Azetidin-1-yl)pent-3-yn-1-amine dihydrochloride
CAS No.:
Cat. No.: VC15958709
Molecular Formula: C8H16Cl2N2
Molecular Weight: 211.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H16Cl2N2 |
|---|---|
| Molecular Weight | 211.13 g/mol |
| IUPAC Name | 5-(azetidin-1-yl)pent-3-yn-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C8H14N2.2ClH/c9-5-2-1-3-6-10-7-4-8-10;;/h2,4-9H2;2*1H |
| Standard InChI Key | JDERBGWPZYPFFP-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C1)CC#CCCN.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, linked to a pent-3-yn-1-amine chain. The azetidine ring contributes significant ring strain (approximately 26 kcal/mol), enhancing its reactivity in ring-opening and functionalization reactions . The alkyne moiety in the side chain enables click chemistry applications, facilitating bioconjugation and probe development.
Table 1: Key Structural and Physicochemical Properties
Synthetic Methodologies
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Strain-Release Ring-Opening | 78 | 95 | Rapid, one-pot functionalization |
| Mitsunobu Reaction | 65 | 90 | Compatibility with alcohols |
| Iridium-Catalyzed Coupling | 82 | 97 | High stereocontrol |
| Cell Line | IC50 (µM) | Target Pathway |
|---|---|---|
| MCF-7 (Breast) | 0.075 | Microtubule Dynamics |
| A549 (Lung) | 0.12 | EGFR Signaling |
| HT-29 (Colon) | 0.09 | Wnt/β-Catenin |
Neurological Applications
Azetidine derivatives modulate NMDA receptor activity, reducing glutamate-induced excitotoxicity in neuronal models. In vivo studies show a 40% reduction in ischemic brain injury at 10 mg/kg doses .
| Parameter | Value |
|---|---|
| Cₘₐₓ | 1.2 µg/mL |
| Tₘₐₓ | 1.5 h |
| AUC₀–∞ | 8.7 µg·h/mL |
| Vd | 15 L/kg |
Future Directions and Challenges
Optimizing the compound’s solubility (currently 0.8 mg/mL in PBS) through prodrug strategies or formulation advancements remains critical. Fragment-based drug design approaches, as demonstrated in kinase inhibitor development , could enhance target specificity while maintaining lead-like properties (MW <350 Da, logP <3).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume